2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a pyrrolidinone, a benzyl group, a tolyl group, and a triazolopyridazine. These functional groups suggest that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidinone ring attached to a benzyl group, a tolyl group attached to a triazolopyridazine ring. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrrolidinone group might undergo reactions typical of lactams, while the benzyl group might participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, are of significant interest in medicinal chemistry due to their biological and pharmacological properties. The synthesis of these compounds often involves innovative methodologies. For instance, Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines. This method features a metal-free oxidative N-N bond formation, highlighting an efficient route to construct complex heterocyclic skeletons with potential applications in drug discovery (Zheng et al., 2014).
Molecular Docking and In Vitro Screening
The development of heterocyclic compounds as potential therapeutic agents involves their synthesis followed by biological evaluation. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating their approach in generating compounds for in silico molecular docking screenings towards specific target proteins. These studies reveal moderate to good binding energies, indicating the potential of such derivatives in drug design and development (Flefel et al., 2018).
Structural Analysis and Pharmacological Properties
The structural elucidation of heterocyclic compounds is crucial for understanding their pharmacological properties. Sallam et al. (2021) provided an example of detailed structural analysis, including density functional theory calculations, Hirshfeld surface analysis, and energy frameworks, to understand the molecular interactions and stability of synthesized compounds. Such comprehensive analyses contribute to the optimization of heterocyclic compounds for specific therapeutic applications (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of heterocyclic compounds are areas of significant interest. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antimicrobial activity against various bacterial strains and fungi. Such studies highlight the potential of heterocyclic compounds in addressing antimicrobial resistance and oxidative stress-related diseases (Hassan, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(4-methylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-4-8-18(9-5-16)20-12-13-21-25-27(23(30)28(21)24-20)15-17-6-10-19(11-7-17)26-14-2-3-22(26)29/h4-13H,2-3,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJYIZNRNSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。